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molecular formula C14H17NO4 B8506005 methyl 1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylate

methyl 1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylate

Cat. No. B8506005
M. Wt: 263.29 g/mol
InChI Key: WUNQNTNHLASUAT-UHFFFAOYSA-N
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Patent
US09040515B2

Procedure details

To a solution of methyl 1-oxo-7-(propan-2-yloxy)-1,2,3,4-tetrahydroisoquinoline-5-carboxylate (Cpd E, 1.00 g, 3.80 mmol) in MeOH (20 mL) was added NaOH (3.00 mL, 12.0 mmol). The resulting reaction mixture was stirred at 50° C. for 3 hours. Volatiles were removed under vacuum and the resulting residue was dissolved in MeOH (30 mL), and neutralized with 1 M HCl to pH=2˜3. Precipitates were formed, collected by filtration, washed with water, and dried in an oven at 60° C. under vacuum to give 1-oxo-7-(propan-2-yloxy)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid (77a, 918 mg, 97%) as a white solid.
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:11]2[CH:10]=[C:9]([O:12][CH:13]([CH3:15])[CH3:14])[CH:8]=[C:7]([C:16]([O:18]C)=[O:17])[C:6]=2[CH2:5][CH2:4][NH:3]1.[OH-].[Na+]>CO>[O:1]=[C:2]1[C:11]2[CH:10]=[C:9]([O:12][CH:13]([CH3:14])[CH3:15])[CH:8]=[C:7]([C:16]([OH:18])=[O:17])[C:6]=2[CH2:5][CH2:4][NH:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O=C1NCCC=2C(=CC(=CC12)OC(C)C)C(=O)OC
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred at 50° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
Volatiles were removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved in MeOH (30 mL)
CUSTOM
Type
CUSTOM
Details
Precipitates
CUSTOM
Type
CUSTOM
Details
were formed
FILTRATION
Type
FILTRATION
Details
collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in an oven at 60° C. under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O=C1NCCC=2C(=CC(=CC12)OC(C)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 918 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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